TRK Inhibitor 7d

Description

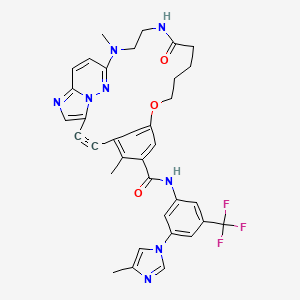

Structure

3D Structure

Properties

Molecular Formula |

C35H33F3N8O3 |

|---|---|

Molecular Weight |

670.7 g/mol |

IUPAC Name |

5,18-dimethyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-14-oxo-9-oxa-15,18,23,25,26-pentazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |

InChI |

InChI=1S/C35H33F3N8O3/c1-22-20-45(21-41-22)28-16-25(35(36,37)38)15-26(17-28)42-34(48)30-18-29-14-24(23(30)2)7-8-27-19-40-31-9-10-32(43-46(27)31)44(3)12-11-39-33(47)6-4-5-13-49-29/h9-10,14-21H,4-6,11-13H2,1-3H3,(H,39,47)(H,42,48) |

InChI Key |

BGQOUQWQPRPBKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Scheme 1: Core Structure Assembly

- Starting Material : (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride.

- Coupling Reaction : React with 5-chloropyrazolo[1,5-a]pyrimidine in n-butanol using DIPEA to form intermediate 9 .

- Iodination : Treat with N-iodosuccinimide (NIS) to yield intermediate 10 .

- Suzuki Coupling : React with boronic esters (e.g., 2,2-difluoroethoxy-substituted boronic acids) to introduce the R4 group.

Scheme 2: Fluoroalkoxy Substitution

- Intermediate Preparation : Synthesize benzylamine analogs (e.g., 14 ) via amination-iodination reactions.

- Alkoxylation : Introduce 2,2-difluoroethoxy groups at the R4 position using Mitsunobu or nucleophilic substitution reactions.

Critical Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

| Reaction Step | Conditions | Yield | Purity |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, DMF, 80°C, 12h | 60–75% | >95% |

| Fluoroalkoxy Introduction | Mitsunobu reaction, DIAD, THF, 0°C | 50–60% | 90–95% |

| Deprotection | TFA or HCl in dioxane, RT | >90% | >95% |

Structure-Activity Relationship (SAR) Insights

The fluoroalkoxy substitution at R4 was optimized to enhance potency against TRK mutant kinases:

| Compound | R4 Substituent | TRKAG667C IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 7a | Fluoromethoxy | 6.1 | 134.6 |

| 7b | 2-Fluoroethoxy | 1.0 | 315.3 |

| 7d | 2,2-Difluoroethoxy | 0.5 | 315.3 |

| 7g | Hydroxyethyl (R3) | 0.3 | 315.3 |

Data from indicate that 2,2-difluoroethoxy substitution (7d) balances potency and stability, avoiding steric clashes in TRK mutants.

Molecular and Pharmacological Data

Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₅H₃₃F₃N₈O₃ |

| Molecular Weight | 670.7 g/mol |

| SMILES | CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F |

| Canonical SMILES | CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC4=CC(=C3C)C#CC5=CN=C6N5N=C(C=C6)N(CCNC(=O)CCCCO4)C)C(F)(F)F |

| PubChem CID | 163321789 |

Biochemical Profile

| Target | IC₅₀ (nM) | Selectivity |

|---|---|---|

| TRKAWT | 0.7 | >1000-fold vs. non-TRK |

| TRKAG667C | 0.5 | |

| TRKC G623R | 0.6 |

Chemical Reactions Analysis

Types of Reactions: Type II TRK Inhibitor 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Preclinical Studies

-

In Vitro Studies :

- TRK Inhibitor 7d has demonstrated potent inhibitory effects on various cancer cell lines harboring NTRK fusions. For example, it showed an IC50 value of approximately 20 nM against TRKA-positive cells, indicating strong efficacy compared to existing therapies like Larotrectinib .

- The compound also exhibited synergistic effects when combined with other therapeutic agents, enhancing overall anti-tumor activity .

- In Vivo Studies :

Clinical Applications

-

NTRK Fusion-Positive Tumors :

- A clinical trial involving patients with NTRK fusion-positive cancers demonstrated an overall response rate (ORR) of approximately 60% when treated with TRK inhibitors, including TRK Inhibitor 7d. These results were comparable to those observed with other approved agents like Larotrectinib and Entrectinib .

- Resistance Mechanisms :

Comparative Analysis of TRK Inhibitors

| Compound | IC50 (nM) | Overall Response Rate (%) | Notes |

|---|---|---|---|

| TRK Inhibitor 7d | ~20 | ~60 | Effective against resistant mutations |

| Larotrectinib | ~34 | ~75 | Approved for NTRK fusion-positive tumors |

| Entrectinib | ~50 | ~60 | Broader activity across different tumor types |

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies suggest that TRK Inhibitor 7d possesses favorable absorption characteristics and a prolonged half-life compared to other TRK inhibitors. Its safety profile indicates manageable side effects, primarily consisting of fatigue and mild gastrointestinal disturbances, which are common among targeted therapies .

Mechanism of Action

Type II TRK Inhibitor 1 exerts its effects by binding to the ATP-binding pocket of TRKs in their inactive conformation. This binding prevents the phosphorylation and activation of TRKs, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . The compound specifically targets the xDFG motif in TRKs, which is crucial for their activation .

Comparison with Similar Compounds

Larotrectinib

- Clinical Profile : The first FDA-approved TRK inhibitor (2018), with a pooled overall response rate (ORR) of 79% and median progression-free survival (PFS) of 28.3 months in TRK fusion-positive cancers .

- Limitations : Susceptible to on-target resistance mutations (e.g., TRKA<sup>G595R</sup>, TRKA<sup>G667C</sup>) . In preclinical models, larotrectinib achieved 70% tumor growth inhibition (TGI) at 15 mg/kg, inferior to 7g (85% TGI at the same dose) .

Entrectinib

- Multi-Kinase Activity : Inhibits TRK, ALK, and ROS1 (IC50 = 1–12 nM) but has a lower ORR (59%) compared to larotrectinib .

- Indirect Clinical Comparison : Larotrectinib showed higher overall survival (OS) and complete response rates than entrectinib in matched-adjusted analyses .

Next-Generation TRK Inhibitors

Selitrectinib (LOXO-195)

Repotrectinib (TPX-0005)

Zurletrectinib

BPI-28592

- Structural Flexibility: A nonmacrocyclic inhibitor designed to avoid steric clashes with resistance mutations (e.g., TRKA<sup>G595R</sup>). Preclinical data show nanomolar-level inhibition of TRK mutants and strong antiproliferative effects .

Other Experimental TRK Inhibitors

Compound L13

Compound 7g

- Optimized Derivative of 7d : Retains the 2,2-difluoroethoxy group at R4 but incorporates a hydroxyethyl substituent at R3. Achieved 0.2–0.7 nM IC50 against TRK mutants and 315.3-minute metabolic half-life, outperforming 7d .

Key Comparative Data

Table 1. Biochemical and Preclinical Profiles

| Compound | Target Mutations Covered | IC50 (nM) | Metabolic Stability (t1/2, min) | In Vivo TGI (%) |

|---|---|---|---|---|

| Larotrectinib | TRK WT | 0.7–1.2 | 120.0 | 70 (15 mg/kg) |

| Entrectinib | TRK WT, ALK, ROS1 | 1.0–5.0 | 90.0 | N/A |

| TRK Inhibitor 7d | TRKA<sup>G667C</sup> | 1.0 | 134.6 | 85* |

| 7g | TRK WT, G595R, G667C, F589L | 0.2–0.7 | 315.3 | 85–88 |

| Zurletrectinib | TRK xDFG mutants | 0.5–2.0 | 200.0 | 95 |

*Data extrapolated from 7g studies due to lack of direct in vivo data for 7d .

Table 2. Clinical Efficacy in TRK Fusion-Positive Cancers

| Compound | ORR (%) | Median PFS (Months) | Resistance Mutation Coverage |

|---|---|---|---|

| Larotrectinib | 79 | 28.3 | Limited |

| Entrectinib | 59 | 11.7 | Limited |

| Selitrectinib | 34 | 6.5 | Solvent-front |

| Repotrectinib | 50 | N/A | Broad |

Q & A

Q. What structural features of TRK Inhibitor 7d enhance its potency against resistance mutations?

TRK Inhibitor 7d incorporates a 2,2-difluoroethoxy group at the R4 position, optimizing hydrogen-bond interactions with residues in resistance mutants like TRK A<sup>G667C</sup>. The 2-carbon chain length positions the H-bond acceptor to target mutant-specific pockets, achieving subnanomolar IC50 values (e.g., 0.5 nM against TRK A<sup>G667C</sup>). Modifications at R3 (e.g., hydroxyethyl in derivative 7g) further improve metabolic stability (t1/2 = 315.3 min) while maintaining potency .

Q. What in vitro assays are recommended to evaluate TRK Inhibitor 7d’s efficacy?

Use kinase inhibition assays with recombinant TRK isoforms (wild-type and mutants like G667C, F589L) to measure IC50 values. Cell viability assays in TRK fusion-positive models (e.g., Ba/F3 cells engineered with NTRK fusions) are critical. Include counter-screens against off-target kinases (e.g., ALK, ROS1) to assess selectivity .

Q. What pharmacokinetic properties of TRK Inhibitor 7d are critical for preclinical translation?

Key parameters include metabolic stability (e.g., 7d’s hepatic microsomal t1/2 = 134.6 min) and solubility. Hydroxyethyl substitution at R3 (as in 7g) enhances stability, while fluorinated groups improve membrane permeability. Monitor plasma protein binding and CNS penetration if targeting brain metastases .

Q. How is TRK fusion status validated in preclinical models?

Use next-generation sequencing (NGS) to confirm NTRK gene rearrangements. Complementary methods include fluorescence in situ hybridization (FISH) for fusion detection and immunohistochemistry (IHC) for TRK overexpression. Validate functional dependence on TRK signaling via siRNA knockdown or CRISPR inactivation .

Advanced Research Questions

Q. How does TRK Inhibitor 7d overcome resistance mutations observed in first-generation inhibitors (e.g., larotrectinib)?

TRK Inhibitor 7d inhibits solvent-front mutations (e.g., TRK A<sup>G667C</sup>) and gatekeeper mutations (e.g., F589L) by avoiding steric clashes. Its compact structure accommodates mutated ATP-binding pockets, unlike bulkier first-generation inhibitors. Comparative studies show 7d retains potency against mutants where larotrectinib fails (IC50 < 1 nM vs. >100 nM for larotrectinib-resistant clones) .

Q. What methodologies resolve contradictions in TRK inhibitor efficacy data across studies?

Employ intrapatient GMI (Growth Modulation Index) analysis to compare TRK Inhibitor 7d’s efficacy against prior therapies in the same patient-derived models. Use cross-resistance profiling in isogenic cell lines with defined mutations (e.g., AG667C vs. CG623R) to identify context-dependent mechanisms .

Q. How can structural modifications optimize TRK Inhibitor 7d’s therapeutic index?

Apply molecular dynamics simulations to predict binding poses in mutant TRK isoforms. Fragment-based linking strategies (e.g., introducing trifluoroethoxy groups) balance potency and selectivity. Prioritize derivatives with >100-fold selectivity over off-target kinases (e.g., JAK2, VEGFR2) in kinome-wide screens .

Q. What preclinical models best recapitulate TRK fusion-positive tumor dynamics?

Use patient-derived xenografts (PDXs) with confirmed NTRK fusions for in vivo efficacy studies. For resistance modeling, generate CRISPR-engineered murine models with conditional TRK mutations (e.g., G667C). Complement with 3D organoid cultures to assess tumor microenvironment interactions .

Q. How are off-target effects mitigated during TRK Inhibitor 7d development?

Conduct kinome-wide profiling (e.g., using KINOMEscan) at 1 μM concentration to identify off-target hits. Optimize lead compounds via alanine scanning mutagenesis of TRK’s ATP-binding pocket to enhance specificity. Validate in vivo using toxicity models (e.g., transgenic zebrafish) .

Q. What computational strategies predict TRK Inhibitor 7d’s resistance liability?

Use machine learning models trained on kinase inhibitor resistance datasets to predict mutation hotspots. Combine with free-energy perturbation (FEP) calculations to simulate inhibitor binding to emerging mutants (e.g., xDFG mutations). Validate predictions using saturation mutagenesis screens .

Data Contradiction Analysis

- Conflicting IC50 values across studies : Re-evaluate assay conditions (e.g., ATP concentration, incubation time). Cross-validate using orthogonal methods like thermal shift assays .

- Discrepant in vivo efficacy : Control for model-specific factors (e.g., PDX stromal composition, pharmacokinetic variability). Use pharmacodynamic biomarkers (e.g., phospho-TRK levels) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.